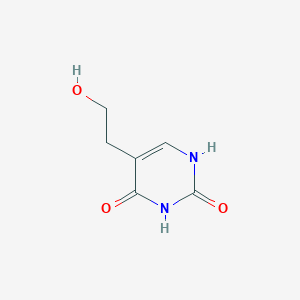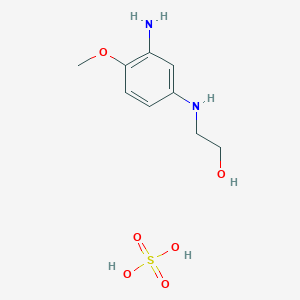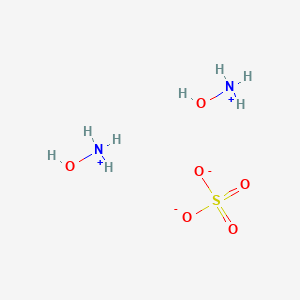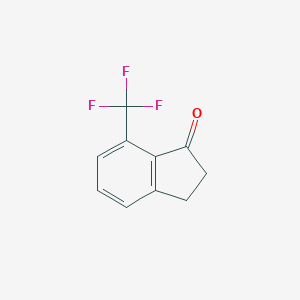
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a trifluoromethylated indanone, which is a significant intermediate for synthesizing pharmaceutical and biologically active compounds. The presence of fluorine atoms in such molecules greatly enhances their lipophilicity, bioavailability, and uptake, making them highly effective in therapeutic applications .
Synthesis Analysis
The synthesis of trifluoromethylated indanones, such as 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, can be achieved through a one-pot process involving Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation. This process utilizes 2-(trifluoromethyl)acrylic acid and arenes/phenols under superacidic conditions, specifically with trifluoromethanesulfonic acid. The efficiency of this method is supported by structure energy calculations of the reaction intermediates, which are performed using ab initio theoretical methods .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, it does discuss a related trifluoromethyl-substituted compound. This related compound exhibits a nearly planar molecular skeleton, which is stabilized by intramolecular hydrogen bonds. Such structural features are likely to be relevant to the indanone , given the influence of fluorine atoms on the molecular conformation .
Chemical Reactions Analysis
The trifluoromethyl group in the indanone structure is a key functional group that can influence the reactivity of the molecule. Although the specific chemical reactions of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one are not detailed in the provided papers, the synthesis paper implies that the molecule could participate in further functionalization reactions, potentially through the activation of the trifluoromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by increased stability and lipophilicity due to the strong carbon-fluorine bonds. The trifluoromethyl group can also affect the acidity and basicity of adjacent functional groups, which could be an important consideration for the physical and chemical properties of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. However, specific data on these properties for the compound is not provided in the abstracts .
Wissenschaftliche Forschungsanwendungen
1. Photoredox Catalysis
- Application Summary : Trifluoromethyl groups are widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has become a hot topic in synthetic chemistry . Photoredox-catalyzed radical trifluoromethylation has received great attention
1. Photoredox Catalysis
- Application Summary : Trifluoromethyl groups are widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has become a hot topic in synthetic chemistry . Photoredox-catalyzed radical trifluoromethylation has received great attention .
1. Photoredox Catalysis
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGHWBHOQXKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628095 |
Source


|
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1003048-68-7 |
Source


|
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


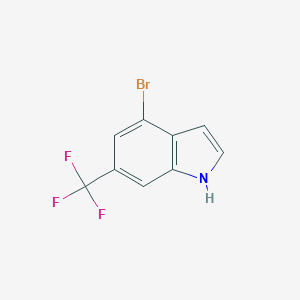
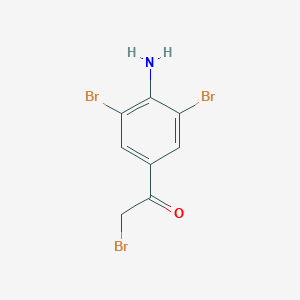
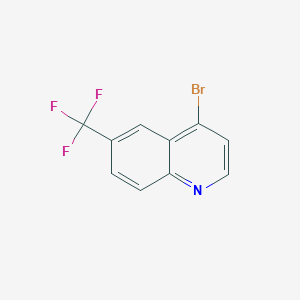
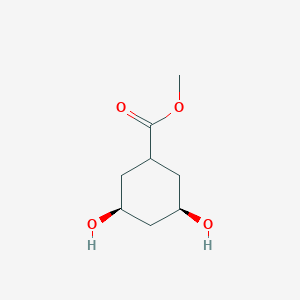
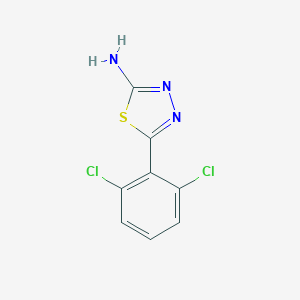
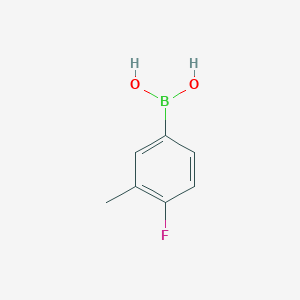
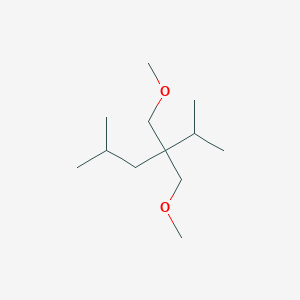
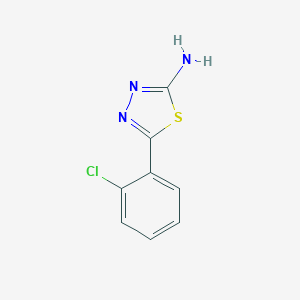
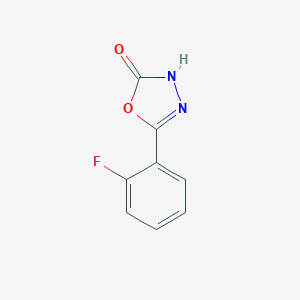
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
